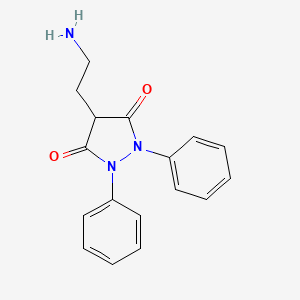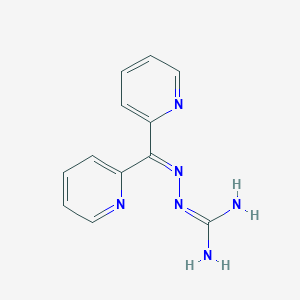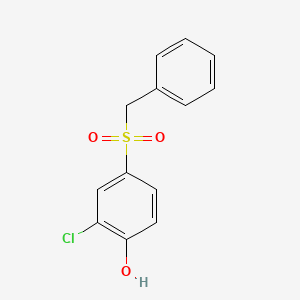
7-Nitro-2-phenylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core substituted with a nitro group at the seventh position and a phenyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2-phenylquinoxaline typically involves the condensation of 2-nitroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions. The general reaction scheme is as follows:
2-nitroaniline+benzil→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as pyridine or other bases may be used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitro-2-phenylquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 7-Amino-2-phenylquinoxaline.
Substitution: Various substituted phenylquinoxalines.
Oxidation: Quinoxaline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Wirkmechanismus
The mechanism of action of 7-Nitro-2-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-2-phenylquinoxaline: The amino group provides different reactivity and biological properties compared to the nitro group.
Quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness: 7-Nitro-2-phenylquinoxaline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological properties. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the phenyl group provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
103977-08-8 |
|---|---|
Molekularformel |
C14H9N3O2 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
7-nitro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)16-14(9-15-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
HASZECUYNSLBOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


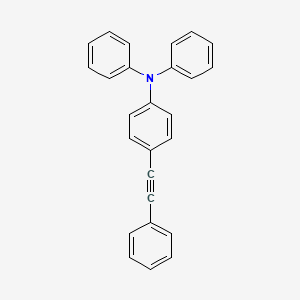
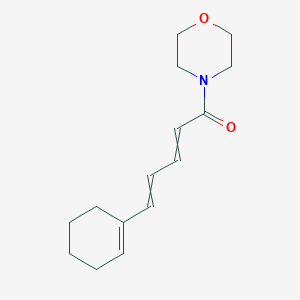
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
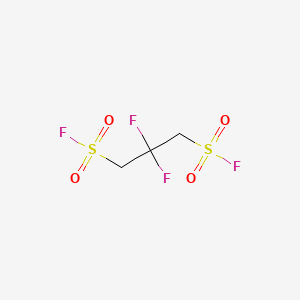
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
